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molecular formula C15H10BrF3N4O2S B8326348 4-(8-Bromo-6-(trifluoromethyl)quinazolin-2-ylamino)benzenesulfonamide CAS No. 953039-42-4

4-(8-Bromo-6-(trifluoromethyl)quinazolin-2-ylamino)benzenesulfonamide

Cat. No. B8326348
M. Wt: 447.2 g/mol
InChI Key: AEODIEHTTVVVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932262B2

Procedure details

To a 0.30 M solution of 8-bromo-2-chloro-6-(trifluoromethyl)quinazoline in 2-propanol was added sulfanilamide (1.0 eq). The reaction was stirred at 110° C. for 14 h. The hydrochloride was collected by vacuum filtration and then stirred in aqueous sodium bicarbonate. The solid was collected by vacuum filtration and rinsed with water. The light yellow solid was dried in a desiccator to give 343 mg of the desired product. ES/MS m/z 447, 449 (MH+).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:13]([F:16])([F:15])[F:14])[CH:5]=[C:6]2[C:11]=1[N:10]=[C:9](Cl)[N:8]=[CH:7]2.[S:17]([NH2:27])(=[O:26])([C:19]1[CH:24]=[CH:23][C:22]([NH2:25])=[CH:21][CH:20]=1)=[O:18]>CC(O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:13]([F:16])([F:15])[F:14])[CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([NH:25][C:22]1[CH:23]=[CH:24][C:19]([S:17]([NH2:27])(=[O:18])=[O:26])=[CH:20][CH:21]=1)[N:8]=[CH:7]2

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C2C=NC(=NC12)Cl)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 110° C. for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The hydrochloride was collected by vacuum filtration
STIRRING
Type
STIRRING
Details
stirred in aqueous sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
The light yellow solid was dried in a desiccator

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC=1C=C(C=C2C=NC(=NC12)NC1=CC=C(C=C1)S(=O)(=O)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 343 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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